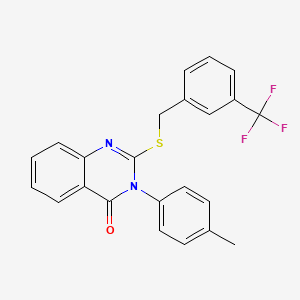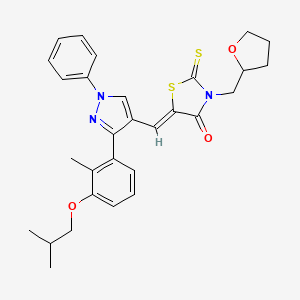![molecular formula C24H22N2O5 B12010303 [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a hydrazone linkage, which is known for its versatility in forming stable structures and participating in diverse chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves the condensation of 4-ethoxybenzoic acid with 4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl hydrazine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to accelerate the reaction rate and ensure complete conversion of the reactants.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of polar solvents and condensing agents can further enhance the efficiency of the reaction, making it suitable for industrial applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydrazines.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the formation of hydrazone-based ligands and catalysts. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its hydrazone linkage can interact with active sites of enzymes, modulating their activity.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new therapeutics.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in terms of keto-enol tautomerism.
Vanillin acetate: Another aromatic ester with applications in organic synthesis and flavoring.
Uniqueness
What sets [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart is its hydrazone linkage, which provides unique reactivity and stability. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C24H22N2O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-2-30-20-14-10-19(11-15-20)24(29)31-21-12-8-17(9-13-21)16-25-26-23(28)22(27)18-6-4-3-5-7-18/h3-16,22,27H,2H2,1H3,(H,26,28)/b25-16+ |
InChI 键 |
AYKHFIJBYPVNRG-PCLIKHOPSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)





